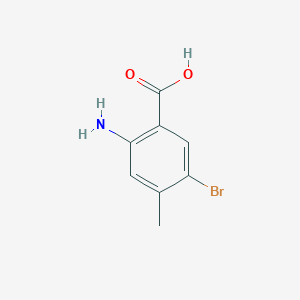

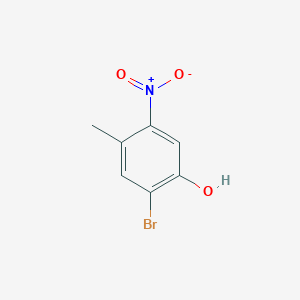

2-Bromo-4-methyl-5-nitrophenol

Overview

Description

2-Bromo-4-methyl-5-nitrophenol, also known as 5-bromo-2-methyl-4-nitrophenol or 2-bromo-4-methyl-5-nitrobenzene, is an organic compound that is used in various scientific applications. It is a colorless, crystalline solid with a molecular formula of C7H6BrNO3. This compound has a molar mass of 247.04 g/mol and a melting point of 128-130°C. It is soluble in water and ethanol, and is stable under normal conditions.

Scientific Research Applications

Atmospheric Concentrations and Emissions

2-Bromo-4-methyl-5-nitrophenol, as part of a broader group of nitrophenols, has been studied for its atmospheric concentrations and emissions. Research indicates that certain nitrophenols are emitted into the atmosphere due to traffic and other combustion processes. The study by Morville et al. (2006) focused on understanding the spatial and geographical variations in atmospheric concentrations of various nitrophenols, including this compound, in urban, suburban, and rural settings (Morville et al., 2006).

Photocatalytic Activity

Another area of research involving nitrophenols, including this compound, is their role in photocatalytic activity. Chakraborty et al. (2021) investigated the use of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, a compound similar to this compound. This study highlighted the potential of such compounds in environmental applications like detecting and removing toxic pollutants from water sources (Chakraborty et al., 2021).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been a subject of research. For instance, Li Zi-ying (2008) described a novel method for synthesizing 2-bromo-4-nitrophenol, providing insights into the efficient and commercial production of such compounds (Li Zi-ying, 2008).

Environmental Impact and Degradation

Studies have also been conducted on the environmental impact and degradation pathways of nitrophenols. Sreekanth et al. (2009) explored the anaerobic degradation of nitrophenols, including this compound, in lab-scale reactors, shedding light on the biodegradation process of these compounds in wastewater treatment (Sreekanth et al., 2009).

Photolysis and Environmental Chemistry

The photolysis of nitrophenols, including this compound, is another area of significant research. Sangwan and Zhu (2018) investigated the role of methyl-2-nitrophenol photolysis as a potential source of OH radicals in the polluted atmosphere. This study is relevant as it provides insights into the atmospheric chemistry and environmental impact of nitrophenols (Sangwan & Zhu, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrophenols, in general, are known to interact with various biological molecules due to their polar nature .

Mode of Action

The mode of action of 2-Bromo-4-methyl-5-nitrophenol is likely related to its chemical structure. The nitro group (−NO2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could facilitate interactions with other molecules in a biological system.

Biochemical Pathways

Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile, which could potentially affect various biochemical pathways.

Pharmacokinetics

The polar nature of nitro compounds generally results in lower volatility compared to similar compounds, which could impact their bioavailability .

Result of Action

The compound’s potential to undergo nucleophilic aromatic substitution reactions could result in various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be dramatically changed by the reaction conditions . Additionally, the compound’s polar nature could influence its solubility and distribution in different environmental compartments .

properties

IUPAC Name |

2-bromo-4-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDCYNWWVCTFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551859 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103448-24-4 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.